Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate
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Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, which is derived from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. The synthesis includes direct preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).
Peptide Synthesis
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been synthesized and used as a coupling reagent for esterification, thioesterification, amidation reactions, and peptide synthesis. It offers advantages in terms of reactivity, ease of preparation, recovery, and reuse, making it more efficient and environmentally friendly than other coupling agents (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Synthesis of Amino- and Sulfanyl-Derivatives
This compound is involved in the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones, showing potential in palladium-catalyzed Buchwald–Hartwig coupling reactions. This synthesis process is critical for developing compounds with significant anticancer activity (Nowak et al., 2015).
Synthesis of Natural Product Intermediates
It has been used in the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, an important intermediate of the natural product Biotin. This synthesis plays a crucial role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6S/c1-8-21-13(19)11(17-14(20)23-16(5,6)7)9-24-10-12(18)22-15(2,3)4/h11H,8-10H2,1-7H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEQROYLWJLJHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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